molecular formula C22H20N4O2 B241713 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile

2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile

Cat. No. B241713
M. Wt: 372.4 g/mol
InChI Key: BMMZMNFBEUGERZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile, also known as CCDC, is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the pyridine family and contains a malononitrile group, which has been found to have various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation. 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile has also been found to inhibit the activity of protein kinase C (PKC), which is a signaling pathway that is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile has been found to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the activity of COX-2. 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile has also been found to induce apoptosis, which is a process of programmed cell death that is important for the removal of damaged or abnormal cells. Additionally, 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile has been found to have anti-tumor properties, which may make it useful in the treatment of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile in lab experiments is that it has been found to have a low toxicity profile. This means that it can be used at higher doses without causing harm to cells or tissues. Additionally, 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile has been found to be stable in various solvents, which makes it easier to work with in lab experiments. One limitation of using 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile in lab experiments is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to work with.

Future Directions

There are several future directions for research on 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile. One area of research could focus on the development of new synthesis methods that are more efficient and cost-effective. Another area of research could focus on the identification of new targets for 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile, which could lead to the development of new treatments for various diseases. Additionally, research could focus on the development of new formulations of 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile that are more effective and have fewer side effects.

Synthesis Methods

The synthesis method of 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile involves several steps. The first step is the preparation of 2-cyclopropyl-4,6-diethoxy-3-nitropyridine, which is achieved by reacting 3-chloro-2-cyclopropyl-4,6-diethoxypyridine with sodium nitrite and hydrochloric acid. The resulting compound is then reacted with 2,4-diethoxybenzaldehyde to form 2-cyclopropyl-4,6-diethoxy-3-(2,4-diethoxyphenyl)pyridine. This compound is then reacted with malononitrile and sodium ethoxide to form 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile.

Scientific Research Applications

2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile has been studied for its potential use in scientific research. It has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile

Molecular Formula

C22H20N4O2

Molecular Weight

372.4 g/mol

IUPAC Name

2-[3-cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-1H-pyridin-2-ylidene]propanedinitrile

InChI

InChI=1S/C22H20N4O2/c1-3-27-16-7-8-17(21(9-16)28-4-2)20-10-18(14-5-6-14)19(13-25)22(26-20)15(11-23)12-24/h7-10,14,26H,3-6H2,1-2H3

InChI Key

BMMZMNFBEUGERZ-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1)C2=CC(=C(C(=C(C#N)C#N)N2)C#N)C3CC3)OCC

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC(=C(C(=C(C#N)C#N)N2)C#N)C3CC3)OCC

Origin of Product

United States

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